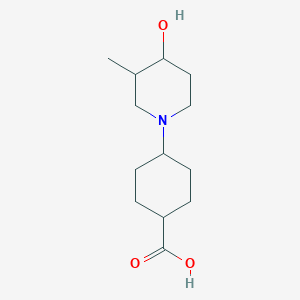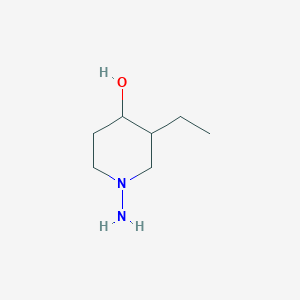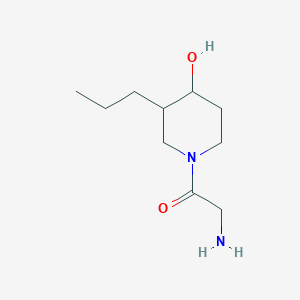
1-(2-Aminophenyl)-3-propylpiperidin-4-ol
Descripción general
Descripción
1-(2-Aminophenyl)-3-propylpiperidin-4-ol (or APPP) is a synthetic compound used in a variety of scientific research applications. It is an organic compound with a molecular formula of C11H18N2O. APPP is used in a variety of scientific research applications due to its unique chemical and physical properties.
Aplicaciones Científicas De Investigación
Aromatase Inhibition for Endocrine Therapy
Research into compounds structurally related to 1-(2-Aminophenyl)-3-propylpiperidin-4-ol has demonstrated potential applications in endocrine therapy, particularly for hormone-dependent tumors such as breast cancer. For instance, novel azabicyclo compounds, including 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo derivatives, have shown significant in vitro inhibition of human placental aromatase, a key enzyme in estrogen synthesis. These compounds, exhibiting greater potency than the clinically effective agent aminoglutethimide, highlight the potential of structural analogs in the development of new endocrine therapies (Staněk et al., 1991).
Fluorescent Biomarkers for Biodiesel Quality Control
Another innovative application comes from the synthesis of amphiphilic triazoanilines from industrial waste materials, cardanol, and glycerol. These compounds have been found to possess photophysical properties suitable for the development of fluorescent biomarkers. Their low acute toxicity to various biological models suggests a safe potential for environmental exposure, making them promising candidates for biodiesel quality monitoring, aligning with green chemistry principles (Pelizaro et al., 2019).
Antioxidant Activity of Aminochalcones
Aminochalcone derivatives, including those related to 1-(2-Aminophenyl)-3-propylpiperidin-4-ol, have been synthesized and evaluated for their antioxidant activity. Studies indicate that compounds with hydroxyl functionalities exhibit significant free radical scavenging ability, suggesting a potential role in combating oxidative stress-related diseases (Sulpizio et al., 2016).
Antihypertensive Activity
The synthesis and evaluation of 4-(2-aminophenyl)-4-hydroxypiperidine derivatives for their antihypertensive activity represent another area of application. These compounds have been developed through general synthetic methods, highlighting the versatility of structural analogs in the creation of potential antihypertensive agents (Takai et al., 1985).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research into 1-(aralkylamino)-3-(aryloxy)propan-2-ols, related in structure to 1-(2-Aminophenyl)-3-propylpiperidin-4-ol, has contributed to the understanding of cardioselectivity in beta-adrenoceptor blocking agents. These studies have shown how modifications to the amino group substituent and the aryloxy ring can influence affinity and selectivity for beta-1 and beta-2 adrenoceptors, offering insights into the design of more effective cardiovascular drugs (Rzeszotarski et al., 1983).
Propiedades
IUPAC Name |
1-(2-aminophenyl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-5-11-10-16(9-8-14(11)17)13-7-4-3-6-12(13)15/h3-4,6-7,11,14,17H,2,5,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNDJPMTLBFVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-3-propylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491037.png)
![2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491038.png)


![(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491044.png)



![4-(Ethoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1491050.png)




